molecular formula C8H6BrIO2 B6305290 3-Bromo-4-iodo-5-methylbenzoic acid CAS No. 2092356-54-0

3-Bromo-4-iodo-5-methylbenzoic acid

Cat. No. B6305290
CAS RN: 2092356-54-0
M. Wt: 340.94 g/mol
InChI Key: TUSANVARIZHLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-iodo-5-methylbenzoic acid is a compound with a molecular weight of 340.94 . The compound is stored at a temperature between 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H6BrIO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are often used in reactions such as the Heck cross-coupling reaction .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 340.94 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

3-Bromo-4-iodo-5-methylbenzoic acid has a variety of scientific research applications, including drug synthesis, drug delivery, drug targeting, and the study of biochemical and physiological effects. This compound is used in the synthesis of drugs and drug delivery systems, and has been used in the development of new drugs and drug delivery systems. This compound is also used in the study of biochemical and physiological effects, and has been used in the development of new drugs and drug delivery systems. In addition, this compound is used in the study of enzyme inhibition, enzyme regulation, and drug metabolism.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-5-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and the regulation of drug metabolism. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. This compound also interacts with the active sites of enzymes, which can lead to the inhibition of enzyme activity. In addition, this compound has been shown to modulate the activity of drug transporters, which can affect the absorption, distribution, and elimination of drugs.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of enzymes involved in drug metabolism, and to interact with the active sites of enzymes. This compound has also been shown to modulate the activity of drug transporters, which can affect the absorption, distribution, and elimination of drugs. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. This compound has also been shown to decrease the risk of cardiovascular disease and to reduce the risk of stroke.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-4-iodo-5-methylbenzoic acid in laboratory experiments include its high yield, ease of synthesis, and its ability to be purified by recrystallization. This compound is also relatively stable and has a wide range of applications in scientific research. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to interact with other compounds, and its potential to cause irritation to the skin and eyes.

Future Directions

For research involving 3-Bromo-4-iodo-5-methylbenzoic acid include further study of its mechanism of action, its potential toxicity, and its potential to interact with other compounds. Additionally, further research into the biochemical and physiological effects of this compound, as well as its potential applications in drug synthesis and drug delivery, should be explored. Finally, further research into the use of this compound in the development of new drugs and drug delivery systems should be conducted.

Synthesis Methods

3-Bromo-4-iodo-5-methylbenzoic acid can be synthesized through the reaction of 4-iodo-5-methylbenzoic acid and bromine in acetic acid, or by the reaction of 4-iodo-5-methylbenzoic acid and bromine in dichloromethane. The reaction is exothermic and proceeds at room temperature. The yield of the reaction is typically high and the product can be purified by recrystallization.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-iodo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSANVARIZHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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